2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid

Lipophilicity LogP Medicinal Chemistry

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid (CAS 1784925-12-7) is a heterocyclic building block with a sterically demanding tert-butyl group at N1 and an acetic acid handle at C4. Its LogP of 1.2652 and TPSA of 55.12 Ų enable precise lipophilicity tuning without altering polar surface area—critical for CRTh2 antagonist lead optimization and SAR studies. Compare directly with phenyl analogs (identical TPSA, different LogP) to deconvolute steric vs. electronic effects. Available in high purity (≥98%) for reliable synthesis and analytical method validation.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 1784925-12-7
Cat. No. B2725781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid
CAS1784925-12-7
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)CC(=O)O
InChIInChI=1S/C9H14N2O2/c1-9(2,3)11-6-7(5-10-11)4-8(12)13/h5-6H,4H2,1-3H3,(H,12,13)
InChIKeyHQGUVOLCHIIKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid: Essential Properties and Procurement Baseline for Research Use


2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid (CAS: 1784925-12-7) is a small molecule heterocyclic compound classified under pyrazole-4-acetic acid derivatives. It has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . Its structure features a pyrazole core with a tert-butyl group at the N1 position and an acetic acid moiety at the C4 position. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 1.2652 and a topological polar surface area (TPSA) of 55.12 Ų , which positions it as a versatile building block for medicinal chemistry and organic synthesis applications. This compound is primarily intended for research and further manufacturing use only, not for direct human or veterinary applications .

Why 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid Cannot Be Readily Substituted by Generic Analogs


Generic substitution among pyrazole-4-acetic acid derivatives is often infeasible due to profound differences in physicochemical properties that dictate downstream reactivity, biological activity, and formulation. The tert-butyl group at the N1 position of 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid is a critical structural determinant. This bulky, hydrophobic substituent significantly alters lipophilicity and steric hindrance compared to unsubstituted, methyl, or phenyl analogs . Literature on related pyrazole-based cannabinoid receptor ligands demonstrates that replacing a tert-butyl group with a trifluoromethyl (CF3) or pentafluorosulfanyl (SF5) group results in a measurable shift in lipophilicity (logP), which directly impacts receptor affinity (Ki) and selectivity [1]. Consequently, substituting 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid with a seemingly similar analog without quantitative justification can lead to failed syntheses, altered pharmacokinetic profiles, or erroneous structure-activity relationship (SAR) conclusions. The following evidence quantifies its specific differentiation.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid


Lipophilicity Differentiation: tert-Butyl vs. Unsubstituted and Methyl Analogs

2-(1-(Tert-butyl)-1H-pyrazol-4-yl)acetic acid exhibits a substantially higher lipophilicity compared to its unsubstituted and methyl-substituted analogs. The calculated LogP value of 1.2652 represents a >34-fold increase in octanol-water partition coefficient relative to the unsubstituted analog (LogP = 0.0368) . This difference is critical for membrane permeability and in vivo distribution in medicinal chemistry programs.

Lipophilicity LogP Medicinal Chemistry

Lipophilicity Differentiation: tert-Butyl vs. Phenyl Analog

While the phenyl-substituted analog is more lipophilic, the tert-butyl analog provides an intermediate lipophilicity profile (LogP = 1.2652) that may offer a better balance between membrane permeability and aqueous solubility. The phenyl analog (LogP = 1.4994) is approximately 1.7-fold more lipophilic . The tert-butyl group provides steric bulk without the π-π stacking potential of an aromatic ring, which can differentially affect off-target binding.

Lipophilicity LogP SAR Analysis

Polar Surface Area (TPSA) Comparison with Phenyl Analog

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and membrane permeability. 2-(1-(Tert-butyl)-1H-pyrazol-4-yl)acetic acid and its phenyl analog share an identical TPSA of 55.12 Ų . This indicates that while their lipophilicity differs (as shown above), their capacity for hydrogen bonding and polar interactions is equivalent. Therefore, any observed difference in biological activity between these two compounds can be more confidently attributed to lipophilicity or steric effects rather than differences in polar surface area.

TPSA Polar Surface Area Medicinal Chemistry

Steric Bulk: A Key Structural Differentiator for Regioselective Reactions

The tert-butyl group at the N1 position introduces substantial steric hindrance. While no direct quantitative comparison of steric parameters (e.g., Taft's Es or Charton's ν) was identified for this specific set of compounds, the principle is well-established in the literature. For instance, a study on 4-tert-butylpyrazoles used X-ray, NMR, and calorimetry to investigate the 'buttressing effect' of the tert-butyl substituent, confirming its significant influence on molecular conformation and solid-state packing [1]. This steric bulk can enhance selectivity in coupling reactions and prevent unwanted side reactions compared to less hindered analogs (e.g., methyl or unsubstituted) [2].

Steric Hindrance Regioselectivity Organic Synthesis

CRTh2 Antagonism: Structural Rationale for Selection in Drug Discovery

The pyrazole-4-acetic acid substructure is a validated pharmacophore for CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) antagonists. High-throughput screening identified this core structure, and subsequent optimization yielded compounds with low nanomolar potency [1][2]. The SAR around this scaffold is known to be tight, meaning small structural changes can dramatically alter potency and selectivity [3]. While specific Ki data for 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid itself is not publicly available, the class-level evidence establishes the pyrazole-4-acetic acid core as a privileged structure for this target. The unique substitution pattern (N1-tert-butyl) of this compound offers a distinct physicochemical profile (as quantified in the previous evidence items) that may yield a differentiated SAR profile compared to other N1-substituted analogs.

CRTh2 Antagonist Inflammation Asthma Drug Discovery

High-Value Application Scenarios for 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CRTh2 Antagonists

This compound is a strategic choice for medicinal chemistry teams optimizing CRTh2 antagonists for respiratory and inflammatory diseases. The pyrazole-4-acetic acid core is a validated pharmacophore for this target [1]. The specific N1-tert-butyl substitution provides a unique combination of moderate lipophilicity (LogP = 1.2652) and steric bulk that can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead series. Its >34-fold increase in lipophilicity compared to the unsubstituted analog suggests it could be used to enhance membrane permeability or alter tissue distribution, a common optimization goal in drug discovery.

Organic Synthesis: Regioselective Derivatization and Scaffold Construction

In synthetic chemistry, this compound serves as a building block where the steric hindrance of the tert-butyl group at the N1 position can be exploited. The bulky group can direct the regioselectivity of subsequent reactions, such as functionalization at the C3 or C5 positions of the pyrazole ring, or protect the N1 site from unwanted alkylation [2][3]. The acetic acid moiety at C4 provides a handle for further derivatization (e.g., amide coupling, esterification). This differentiates it from less hindered or differently substituted analogs, making it a valuable intermediate for constructing more complex, sterically-defined heterocyclic libraries.

Analytical and Computational Chemistry: Calibration and Model Validation

The well-defined and unique combination of physicochemical properties (LogP = 1.2652, TPSA = 55.12 Ų) for 2-(1-(tert-butyl)-1H-pyrazol-4-yl)acetic acid makes it a suitable reference compound for validating computational models and analytical methods. Its LogP value falls in a range that is often challenging to predict accurately. The availability of high-purity material (≥98%) from multiple vendors supports its use in method development for HPLC, LC-MS, and in silico ADME prediction tools.

SAR Studies: Isolating Steric and Lipophilic Contributions

As demonstrated by the comparative data, this compound shares an identical polar surface area (TPSA = 55.12 Ų) with its phenyl analog but has a measurably different LogP (1.2652 vs. 1.4994) . This makes it an ideal tool for deconvoluting structure-activity relationships. By comparing the biological activity of the tert-butyl and phenyl analogs, a researcher can attribute any differences in potency or selectivity to lipophilicity and steric effects with greater confidence, as the polar surface area is a controlled variable. This level of quantitative differentiation is essential for rigorous SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-(Tert-butyl)-1H-pyrazol-4-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.